molecular formula C14H18N2O3 B4507437 N-butyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-butyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B4507437
M. Wt: 262.30 g/mol
InChI Key: YIWMSKKXBOPQGU-UHFFFAOYSA-N
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Description

N-butyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.13174244 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Chemical Synthesis

Catalytic Applications in Asymmetric Hydrogenation

Certain quinoline derivatives have been utilized as ligands in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These processes are crucial for the efficient preparation of chiral pharmaceutical ingredients, demonstrating the significance of quinoline derivatives in catalysis and synthesis (Imamoto et al., 2012).

Pharmaceutical Development

Development of CFTR Potentiators

Quinoline derivatives, specifically N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), have been identified as potent and orally bioavailable CFTR potentiators. Ivacaftor is an FDA-approved drug for treating cystic fibrosis in patients with specific genetic mutations, highlighting the therapeutic potential of quinoline derivatives in addressing genetic disorders (Hadida et al., 2014).

Green Chemistry

Biocatalytic Synthesis Using Lemon Juice

Quinoline derivatives have been synthesized using lemon juice as an alternative to hazardous solvents and catalysts. This innovative approach emphasizes the role of green chemistry in the synthesis of bioactive molecules, reducing environmental impact and enhancing sustainability (Petronijevic et al., 2017).

Material Science

Polymerization and Material Development

Research has explored the polymerization of quinoline derivatives, leading to the creation of novel materials with potential applications in high-temperature environments. These studies underline the versatility of quinoline compounds in material science, particularly in the development of thermosetting resin systems (Baek et al., 2003).

Biological Assay Development

Monitoring of Drug Residues in Edible Tissues

An indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) has been developed to detect quinoxaline-2-carboxylic acid, a marker residue of the feed drug additive carbadox. This assay facilitates the monitoring of drug residues in food-producing animals, ensuring food safety and compliance with regulatory standards (Peng et al., 2011).

Properties

IUPAC Name

N-butyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-2-3-7-15-13(18)10-8-9-11(16-14(10)19)5-4-6-12(9)17/h8H,2-7H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWMSKKXBOPQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC2=C(CCCC2=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-butyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
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N-butyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.